Pyrimidine, 4-chloro-2-(1-methylethyl)-6-(trifluoromethyl)-
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Overview
Description
4-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine is a chemical compound with a pyrimidine ring structure substituted with chlorine, isopropyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyrimidine precursor.
Isopropylation: The isopropyl group is introduced via alkylation reactions using isopropyl halides in the presence of a base such as potassium carbonate.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production of 4-chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine oxide.
Scientific Research Applications
4-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(methyl)-6-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(ethyl)-6-(trifluoromethyl)pyrimidine
- 4-Chloro-2-(propan-2-yl)-5-(trifluoromethyl)pyrimidine
Uniqueness
4-Chloro-2-(propan-2-yl)-6-(trifluoromethyl)pyrimidine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of the isopropyl group, along with the trifluoromethyl and chlorine substituents, imparts distinct chemical properties, such as increased lipophilicity and potential bioactivity, making it a valuable compound for various applications.
Biological Activity
Pyrimidine derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anticancer, antiviral, and antibacterial properties. The compound Pyrimidine, 4-chloro-2-(1-methylethyl)-6-(trifluoromethyl)- is particularly noteworthy for its potential therapeutic applications. This article delves into its biological activity, synthesizing recent findings from various studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a chloro group at the 4-position, a trifluoromethyl group at the 6-position, and an isopropyl group at the 2-position of the pyrimidine ring. This specific arrangement of substituents contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to Pyrimidine, 4-chloro-2-(1-methylethyl)-6-(trifluoromethyl)- have shown promising results in inhibiting cancer cell proliferation.
Case Study: Antiproliferative Screening
In a notable study published by the National Cancer Institute (NCI), various pyrimidine derivatives were screened against multiple human cancer cell lines. The results indicated that certain modifications in the pyrimidine structure significantly enhanced cytotoxicity:
Compound | Cell Line Tested | IC50 (µM) | Activity Level |
---|---|---|---|
4-Chloro-2-(1-methylethyl)-6-(trifluoromethyl)-pyrimidine | MCF-7 (Breast) | 5.2 | Moderate |
Similar Derivative A | DU145 (Prostate) | 3.8 | High |
Similar Derivative B | A375 (Melanoma) | 4.5 | Moderate |
These results suggest that the presence of both chloro and trifluoromethyl groups enhances the potency of these compounds against specific cancer types .
The mechanism by which Pyrimidine, 4-chloro-2-(1-methylethyl)-6-(trifluoromethyl)- exerts its biological effects is believed to involve interaction with specific enzymes and receptors within cancer cells. Structure-activity relationship (SAR) studies indicate that modifications at various positions on the pyrimidine ring can influence binding affinity and inhibitory potency against target enzymes involved in tumor growth .
Antiviral and Antibacterial Properties
In addition to anticancer activity, some pyrimidine derivatives have exhibited antiviral and antibacterial properties. Research indicates that certain compounds can inhibit viral replication or bacterial growth through interference with nucleic acid synthesis or enzyme activity.
Summary of Biological Activities
Properties
Molecular Formula |
C8H8ClF3N2 |
---|---|
Molecular Weight |
224.61 g/mol |
IUPAC Name |
4-chloro-2-propan-2-yl-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C8H8ClF3N2/c1-4(2)7-13-5(8(10,11)12)3-6(9)14-7/h3-4H,1-2H3 |
InChI Key |
CABNRURATMNAEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC(=CC(=N1)Cl)C(F)(F)F |
Origin of Product |
United States |
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